N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine
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Overview
Description
N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine is an organic compound that features a furan ring substituted with a methyl group at the 2-position and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine typically involves the reaction of 2-methylfuran with benzylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar chemical properties.
Phenylethanamine: A compound with a similar amine moiety but lacking the furan ring.
Furan-2,3-dione: An oxidized derivative of furan with distinct chemical reactivity .
Uniqueness
N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine is unique due to the combination of the furan ring and phenylethanamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2-methylfuran-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H17NO/c1-12-14(8-10-16-12)11-15-9-7-13-5-3-2-4-6-13/h2-6,8,10,15H,7,9,11H2,1H3 |
InChI Key |
HZTBIKZAYYWZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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